molecular formula C20H27N3O3 B4107512 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide

2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide

Katalognummer B4107512
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: FDAXSSBIWXMUPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide, also known as ANA-12, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. ANA-12 was first synthesized in 2009 by researchers at the University of North Carolina and has since been the subject of numerous scientific studies.

Wissenschaftliche Forschungsanwendungen

2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has been shown to inhibit the activity of TrkB, a receptor for brain-derived neurotrophic factor (BDNF), which is important for the survival and function of neurons. By inhibiting TrkB activity, 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide may be able to prevent or reverse neuronal damage in these disorders.

Wirkmechanismus

2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide is a selective inhibitor of TrkB, which is a receptor for BDNF. BDNF is a neurotrophic factor that is important for the survival, differentiation, and function of neurons. TrkB activation by BDNF leads to the activation of several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are important for neuronal survival and plasticity. 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide binds to the kinase domain of TrkB and prevents its activation by BDNF, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide inhibits the activation of TrkB by BDNF, leading to the inhibition of downstream signaling pathways. In vivo studies have shown that 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide can prevent or reverse neuronal damage in animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has also been shown to have anti-inflammatory effects in vitro and in vivo, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has several advantages for lab experiments, including its selectivity for TrkB and its ability to inhibit downstream signaling pathways. 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has several limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. Researchers should be aware of these limitations when designing experiments with 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide.

Zukünftige Richtungen

2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has several potential future directions for research. One area of research is the development of more potent and selective TrkB inhibitors. Another area of research is the investigation of the role of TrkB in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide may have potential applications in the treatment of cancer, as TrkB is overexpressed in several types of cancer. Further research is needed to fully understand the potential therapeutic applications of 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide.

Eigenschaften

IUPAC Name

2-(1-adamantyl)-N-[2-(4-nitroanilino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c24-19(13-20-10-14-7-15(11-20)9-16(8-14)12-20)22-6-5-21-17-1-3-18(4-2-17)23(25)26/h1-4,14-16,21H,5-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAXSSBIWXMUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCCNC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.